5-(4-((3-Fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(4-((3-Fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 5-(4-((3-Fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the iodo group: This step involves the iodination of the aromatic ring, which can be carried out using iodine or an iodine-containing reagent.
Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where the fluorobenzyl group is introduced to the oxadiazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-(4-((3-Fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-((3-Fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-(4-((3-Fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 5-(4-((3-Fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine include other oxadiazole derivatives with different substituents on the aromatic ring. These compounds may have similar chemical properties but differ in their biological activity and applications. For example:
5-(4-((3-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine: Similar structure but with a chlorine substituent instead of fluorine, which may affect its reactivity and biological activity.
5-(4-((3-Methylbenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine: Contains a methyl group, which can influence its lipophilicity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11FIN3O2 |
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Molecular Weight |
411.17 g/mol |
IUPAC Name |
5-[4-[(3-fluorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H11FIN3O2/c16-11-3-1-2-9(6-11)8-21-13-5-4-10(7-12(13)17)14-19-20-15(18)22-14/h1-7H,8H2,(H2,18,20) |
InChI Key |
ZIWKBKJFBVNLTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C3=NN=C(O3)N)I |
Origin of Product |
United States |
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